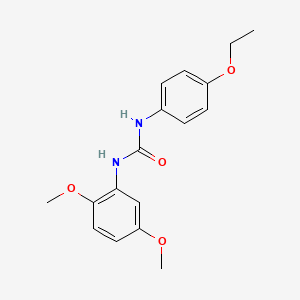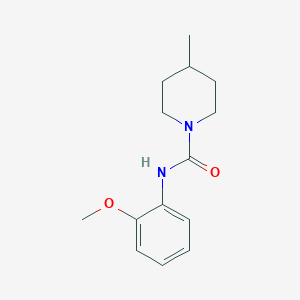
N-(2,5-dimethoxyphenyl)-N'-(4-ethoxyphenyl)urea
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are compounds characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea would likely involve large-scale batch or continuous flow processes. The use of safer and more environmentally friendly carbonyl sources, such as urea or carbon dioxide, might be preferred to minimize hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The methoxy and ethoxy substituents could play a role in enhancing its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of an ethoxy group.
N-(2,5-dimethoxyphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea is unique due to the presence of both methoxy and ethoxy groups, which can influence its solubility, reactivity, and potential biological activity. These substituents can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-13-7-5-12(6-8-13)18-17(20)19-15-11-14(21-2)9-10-16(15)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBGYJDJLHQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4711563.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711599.png)
![(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B4711602.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)
![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)

![1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B4711659.png)
![METHYL 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETATE](/img/structure/B4711667.png)
![N-[4-(butan-2-yl)phenyl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B4711668.png)
